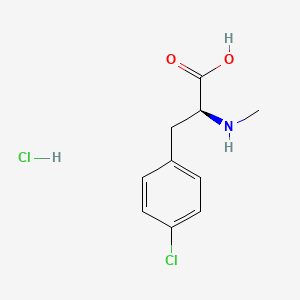
(2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical properties. The presence of a chlorophenyl group and a methylamino group attached to a propanoic acid backbone makes it a versatile molecule for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid;hydrochloride typically involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-chlorobenzaldehyde with methylamine under mild conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Addition of Propanoic Acid: The amine is then reacted with a propanoic acid derivative, such as ethyl 2-bromoacetate, under basic conditions to form the desired product.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent reaction controls are critical to achieving the desired product specifications.
化学反应分析
Types of Reactions
(2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, typically using hydrogenation or metal hydrides, can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or carboxylated analogs, depending on the specific reaction conditions and reagents used.
科学研究应用
(2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
- (2S)-3-(4-fluorophenyl)-2-(methylamino)propanoic acid;hydrochloride
- (2S)-3-(4-bromophenyl)-2-(methylamino)propanoic acid;hydrochloride
- (2S)-3-(4-methylphenyl)-2-(methylamino)propanoic acid;hydrochloride
Uniqueness
Compared to its analogs, (2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid;hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s affinity for its molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
168397-99-7 |
|---|---|
分子式 |
C10H13Cl2NO2 |
分子量 |
250.12 g/mol |
IUPAC 名称 |
(2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7;/h2-5,9,12H,6H2,1H3,(H,13,14);1H/t9-;/m0./s1 |
InChI 键 |
JZDCWFZBGRIYSU-FVGYRXGTSA-N |
手性 SMILES |
CN[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O.Cl |
规范 SMILES |
CNC(CC1=CC=C(C=C1)Cl)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




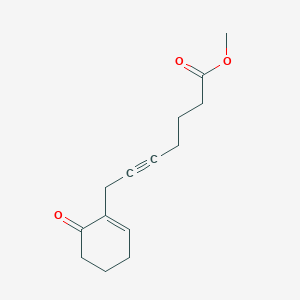

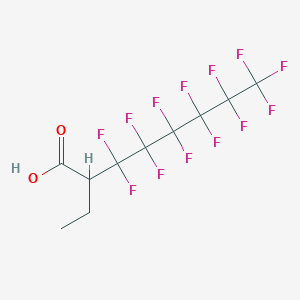
![1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B14272803.png)
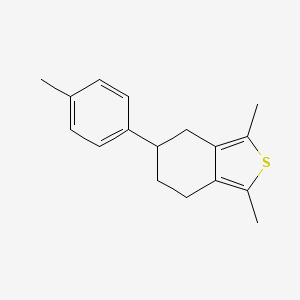
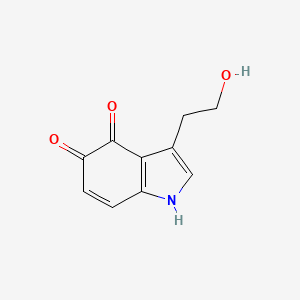
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)

![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)
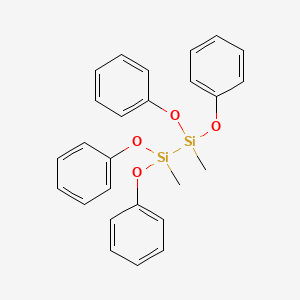
![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)

